molecular formula C7H9F3OS B13285387 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde

2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde

Cat. No.: B13285387
M. Wt: 198.21 g/mol
InChI Key: XOSGEJKLSWFQKH-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is an organic compound with the molecular formula C7H9F3OS It features a thiolane ring substituted with a trifluoroethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde typically involves the introduction of the trifluoroethyl group into a thiolane ring. One common method is the trifluoroethylation of thiolane derivatives using reagents such as trifluoroethyl iodide under basic conditions. The reaction conditions often include the use of a strong base like potassium tert-butoxide and a suitable solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde largely depends on its chemical structure. The trifluoroethyl group can influence the compound’s reactivity by stabilizing negative charges through inductive effects. This can affect the compound’s interactions with biological targets, such as enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethyl)thiolane-2-carboxylic acid
  • 2-(2,2,2-Trifluoroethyl)thiolane-2-methanol
  • 2-(2,2,2-Trifluoroethyl)thiolane-2-thiol

Uniqueness

2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is unique due to the presence of both a trifluoroethyl group and an aldehyde functional group.

Properties

Molecular Formula

C7H9F3OS

Molecular Weight

198.21 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C7H9F3OS/c8-7(9,10)4-6(5-11)2-1-3-12-6/h5H,1-4H2

InChI Key

XOSGEJKLSWFQKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CC(F)(F)F)C=O

Origin of Product

United States

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